

# Molecular weight and formula of 2-Methyl-4-nitroaniline

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## Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline

Cat. No.: B030703

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## In-Depth Technical Guide: 2-Methyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methyl-4-nitroaniline** (CAS No: 99-52-5), a key chemical intermediate. The document details its physicochemical properties, experimental protocols for its synthesis and analysis, and visual representations of these workflows, tailored for professionals in research and drug development.

## Core Properties of 2-Methyl-4-nitroaniline

**2-Methyl-4-nitroaniline** is a yellow crystalline solid.<sup>[1]</sup> Its molecular structure, featuring a methyl and a nitro group on an aniline backbone, makes it a valuable precursor in various synthetic applications, including the manufacturing of dyes and active pharmaceutical ingredients.

## Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **2-Methyl-4-nitroaniline**.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	152.15 g/mol	[4][3]
CAS Number	99-52-5	[4][2][3]
Appearance	Yellow needles or mustard yellow powder	[1]
Melting Point	130-132 °C	
Boiling Point	341 °C at 760 mmHg	[5]
Solubility in Water	<0.1 g/100 mL at 22 °C	[6][5]
Solubility in Organic Solvents	Soluble in Dichloromethane, DMSO, Ethyl Acetate, Methanol	[6][5]
pKa (Predicted)	0.92 ± 0.10	[6][5]
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 399.65 MHz)	δ 7.89 (d), 7.88 (d), 6.66 (dd), 6.49 (d), 2.13 (s) ppm	[7]

## Experimental Protocols

Detailed methodologies for the synthesis and quantitative analysis of **2-Methyl-4-nitroaniline** are presented below. These protocols are foundational for its application in research and development.

### Synthesis of 2-Methyl-4-nitroaniline from o-Toluidine

A common and effective method for the synthesis of **2-Methyl-4-nitroaniline** involves a three-step process starting from o-toluidine. This process includes the protection of the amino group by acylation, followed by nitration of the aromatic ring, and finally, deprotection via hydrolysis.

#### Step 1: Acylation (Amino Group Protection)

- In a suitable reaction vessel, dissolve o-toluidine in a solvent such as glacial acetic acid.

- Slowly add the acylating agent (e.g., acetic anhydride or p-toluenesulfonyl chloride) to the solution while stirring. The temperature should be controlled to prevent side reactions.
- After the addition is complete, the reaction mixture is typically heated to ensure the completion of the acylation reaction.
- The resulting N-acylated o-toluidine derivative is then isolated, often by precipitation in water, followed by filtration and drying.

#### Step 2: Nitration

- The N-acylated o-toluidine is dissolved in a suitable solvent, such as concentrated sulfuric acid.
- The solution is cooled to a low temperature (typically 0-10 °C) using an ice bath.
- A nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) is added dropwise to the reaction mixture while maintaining the low temperature.
- After the addition, the reaction is stirred for a period to ensure complete nitration.
- The reaction mixture is then carefully poured over crushed ice to precipitate the nitrated product.
- The solid is collected by filtration, washed with water to remove residual acid, and dried.

#### Step 3: Hydrolysis (Deprotection)

- The nitrated intermediate is suspended in an acidic solution, commonly aqueous sulfuric acid.
- The mixture is heated under reflux for several hours to hydrolyze the acyl group and liberate the free amino group.
- After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to a pH of approximately 7. This causes the **2-Methyl-4-nitroaniline** to precipitate.

- The yellow solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

## Quantitative Analysis by Isotope Dilution LC-MS/MS

This protocol outlines a robust method for the quantification of **2-Methyl-4-nitroaniline** in a biological matrix (e.g., plasma) using its deuterated analog (**2-Methyl-4-nitroaniline-d3**) as an internal standard.

### 1. Preparation of Standards and Samples:

- Stock Solutions: Prepare primary stock solutions of **2-Methyl-4-nitroaniline** and **2-Methyl-4-nitroaniline-d3** (internal standard, IS) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of **2-Methyl-4-nitroaniline**.
- Sample Preparation: To a known volume of the sample (and each calibration standard), add a fixed amount of the **2-Methyl-4-nitroaniline-d3** internal standard solution.

### 2. Extraction:

- Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile, to the samples. Vortex the samples to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent.

### 3. LC-MS/MS Analysis:

- Chromatographic Separation: Inject the reconstituted samples onto a suitable HPLC or UHPLC column (e.g., a C18 column) for chromatographic separation.

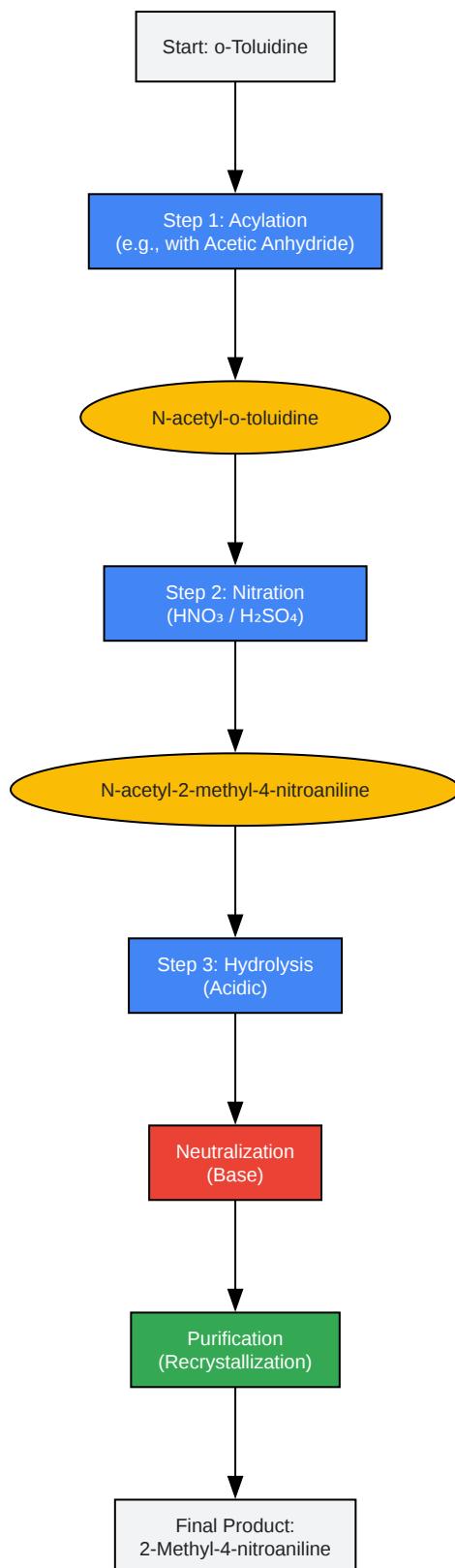
- Mass Spectrometric Detection: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the analyte and internal standard. Monitor specific precursor-to-product ion transitions for both **2-Methyl-4-nitroaniline** and **2-Methyl-4-nitroaniline-d3**.

#### 4. Data Analysis:

- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
- Determine the concentration of **2-Methyl-4-nitroaniline** in the unknown samples by interpolating their analyte-to-IS peak area ratios from the calibration curve.

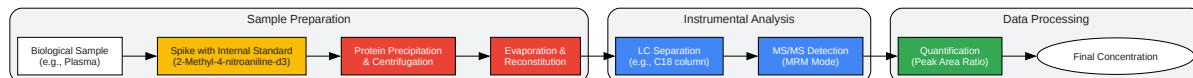
## Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.



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Caption: Synthetic pathway for **2-Methyl-4-nitroaniline** from o-toluidine.



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## References

- 1. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-4-NITROANILINE | CAS 99-52-5 [matrix-fine-chemicals.com]
- 3. 2-Methyl-4-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. 2-Methyl-4-nitroaniline CAS#: 99-52-5 [m.chemicalbook.com]
- 7. 2-Methyl-4-nitroaniline(99-52-5) 1H NMR [m.chemicalbook.com]
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